Dibritannilactone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

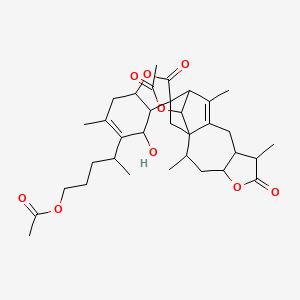

IUPAC Name |

4-(15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBHZJHMFHLPHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Dibritannilactone B from Inula britannica: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of Dibritannilactone B, a sesquiterpene lactone derived from the medicinal plant Inula britannica. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Inula britannica, commonly known as British yellowhead or meadow fleabane, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including inflammation, bronchitis, and digestive disorders. The plant is a rich source of bioactive secondary metabolites, with sesquiterpene lactones being a prominent class of compounds. This compound, also known as Neobritannilactone B, is a sesquiterpene lactone isolated from the flowers of Inula britannica that has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines, making it a compound of interest for further investigation in drug discovery.

This guide details the methodology for the isolation and purification of this compound, presents its key analytical data, and discusses its known biological effects, providing a foundational resource for researchers seeking to work with this promising natural product.

Experimental Protocols

The isolation of this compound from Inula britannica involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from this plant species.

Plant Material and Extraction

-

Plant Material: The flowers of Inula britannica are the primary source for the isolation of this compound.

-

Extraction:

-

Air-dried and powdered flowers of Inula britannica are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation

-

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.

-

A typical partitioning scheme would involve successive extractions with:

-

Petroleum ether

-

Chloroform (or dichloromethane)

-

Ethyl acetate

-

-

The chloroform and ethyl acetate fractions are known to be rich in sesquiterpene lactones and are therefore retained for further purification. This compound is typically found in the chloroform fraction.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the enriched fraction.

-

Silica Gel Column Chromatography:

-

The chloroform fraction is subjected to silica gel column chromatography.

-

A gradient elution system is used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are further purified by preparative HPLC.

-

A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

-

Final Purification:

-

The collected fraction is concentrated to yield pure this compound. The purity can be assessed by analytical HPLC.

-

Data Presentation

Yield of this compound

The yield of sesquiterpene lactones from Inula britannica can vary depending on the plant source, collection time, and extraction method. A reported yield for Neobritannilactone B (this compound) is presented in the table below.

| Compound | Plant Part | Extraction Solvent | Reported Yield | Reference |

| Neobritannilactone B | Flowers | 95% EtOH | 102 mg | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic methods. The key data are summarized below.

Table 2: Spectroscopic Data for this compound (Neobritannilactone B)

| Technique | Data |

| ¹H NMR | Data not explicitly available in the provided search results. |

| ¹³C NMR | Data not explicitly available in the provided search results. |

| HRMS (ESI) | Data not explicitly available in the provided search results. |

Note: While the search results confirm that the structure of Neobritannilactone B was determined using 1D and 2D NMR and HRMS, the specific chemical shifts and mass-to-charge ratio were not detailed in the provided abstracts. Researchers should refer to the primary literature for this detailed information.

Cytotoxic and Pro-apoptotic Activity

This compound has been shown to be a potent inducer of apoptosis in several human cancer cell lines.[1]

Table 3: Apoptosis-Inducing Activity of Neobritannilactone B (25 µM) after 24h Incubation

| Cell Line | % of Apoptotic Cells |

| COLO 205 (Colon Cancer) | 41.62% |

| HT-29 (Colon Cancer) | 66.54% |

| HL-60 (Leukemia) | 77.57% |

| AGS (Gastric Cancer) | 11.78% |

Mandatory Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Representative Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis

The precise signaling pathways modulated by this compound are still under investigation. However, related sesquiterpene lactones from Inula britannica, such as Britannin, are known to induce apoptosis through the modulation of key signaling pathways. The following diagram illustrates a representative pathway.

Caption: Representative apoptosis signaling pathway.

Conclusion

This compound represents a promising bioactive compound from Inula britannica with demonstrated cytotoxic and pro-apoptotic properties. This guide provides a framework for its isolation and characterization, intended to facilitate further research into its pharmacological potential. The detailed experimental protocols and compiled data serve as a valuable resource for scientists and researchers in the field of natural product drug discovery. Further studies are warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

References

Dibritannilactone B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica. While its chemical structure has been identified, publicly available research on its specific biological activities, mechanism of action, and synthesis is currently limited. This document summarizes the available information and outlines the general context of related compounds from the same plant species to provide a foundational understanding for researchers.

Introduction

This compound is a natural product with the chemical formula C34H46O9 and a molecular weight of 598.72 g/mol . It is classified as a sesquiterpene lactone, a class of compounds known for a wide range of biological activities. Its CAS number is 1829580-18-8. It has been isolated from the aerial parts of Inula britannica, a plant used in traditional medicine.

General information suggests that this compound may be involved in the modulation of cellular pathways related to inflammation and apoptosis. It is thought to interact with signaling molecules and transcription factors that regulate gene expression, potentially influencing the cell cycle and survival. However, specific, peer-reviewed studies providing detailed evidence for these claims are not available in the public domain.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1829580-18-8 | Chemical Supplier Catalogs |

| Molecular Formula | C34H46O9 | Chemical Supplier Catalogs |

| Molecular Weight | 598.72 g/mol | Chemical Supplier Catalogs |

| Source Organism | Inula britannica | Chemical Supplier Catalogs |

Biological Activity (Inferred)

Due to the lack of specific data on this compound, the biological activities of other sesquiterpene lactones isolated from Inula britannica are presented here to provide a contextual framework.

| Compound from Inula britannica | Biological Activity | Quantitative Data (IC50) | Cell Line(s) |

| Bigelovin | Cytotoxic | Not specified in available abstracts | Human tumor cell lines |

| Ergolide | Cytotoxic | Not specified in available abstracts | Human tumor cell lines |

| 8-epi-helenalin | Cytotoxic | Not specified in available abstracts | Human tumor cell lines |

| 4α,6α-dihydroxyeudesman-8β,12-olide | Cytotoxic | Not specified in available abstracts | Human tumor cell lines |

Note: This table is illustrative of compounds from the same plant source and does not represent data for this compound.

Signaling Pathways (Hypothetical)

Based on the general description of its mode of action and the known activities of other sesquiterpene lactones, this compound might influence key cellular signaling pathways such as NF-κB and MAPK, which are central to inflammation and apoptosis.

Hypothetical Anti-Inflammatory Signaling Pathway

A potential mechanism for anti-inflammatory action could involve the inhibition of the NF-κB signaling pathway. This is a common mechanism for many natural anti-inflammatory compounds.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical Apoptotic Signaling Pathway

This compound's purported effect on apoptosis could be mediated through the intrinsic (mitochondrial) pathway, a common route for inducing programmed cell death.

Caption: Hypothetical induction of the intrinsic apoptotic pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in published literature. For researchers interested in studying this compound, a general workflow for the isolation of sesquiterpene lactones from Inula species is outlined below.

General Workflow for Isolation of Sesquiterpene Lactones

Caption: A generalized workflow for the isolation of sesquiterpene lactones from plant material.

Conclusion and Future Directions

This compound is a structurally identified natural product with potential therapeutic relevance, suggested by its classification as a sesquiterpene lactone and its origin from a medicinally used plant. However, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action. Future research should focus on:

-

Isolation and Characterization: Detailed reporting of the isolation protocol and full spectroscopic characterization of this compound.

-

Biological Screening: Comprehensive screening for its cytotoxic, anti-inflammatory, and other biological activities, including determination of IC50/EC50 values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

Total Synthesis: Development of a synthetic route to enable further pharmacological studies and the generation of analogues.

This document serves as a starting point for researchers, highlighting the current knowledge gaps and providing a framework for future investigations into the therapeutic potential of this compound.

Dibritannilactone B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibritannilactone B is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1][2] This class of compounds is known for a diverse range of biological activities.[1] Currently, this compound is under investigation for its potential pharmacological applications, particularly in the fields of inflammation and oncology.[1] This document provides a summary of the currently available technical information on this compound.

Chemical and Physical Properties

The available data for this compound is summarized below. It is important to note that this information is primarily sourced from chemical suppliers and detailed peer-reviewed literature on its properties is scarce.

| Property | Value | Source |

| CAS Number | 1829580-18-8 | [2][3][4] |

| Molecular Formula | C34H46O9 | [1][2][4] |

| Molecular Weight | 598.72 g/mol | [2][4] |

| Physical Description | Powder | [4] |

| Purity | >98% (as determined by HPLC) | [4] |

Note on Inconsistencies: It is crucial to highlight that the CAS number 1829580-18-8 has also been associated with a different chemical entity, (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide, by at least one chemical vendor, which has a different molecular formula and structure.[3][5] Furthermore, an incorrect SMILES string (CC1=NON=C1S(=O)(=O)C2=CC=CC=C2) has been listed by one supplier, which does not correspond to the molecular formula of this compound.[1] Researchers should exercise caution and verify the identity of any supplied material.

Chemical Structure

Biological Activity and Potential Applications

This compound is reported to be a subject of research for its potential as a therapeutic agent. The primary areas of investigation are its effects on inflammatory and apoptotic pathways.[1]

4.1. Anti-inflammatory and Anti-cancer Potential

Vendor information suggests that this compound modulates cellular signaling pathways involved in inflammation and apoptosis.[1] This includes potential interactions with signaling molecules and transcription factors that regulate gene expression related to cell cycle and survival.[1] These properties make it a compound of interest for the development of new treatments for inflammatory diseases and cancer.[1] However, at present, there is no publicly available quantitative data, such as IC50 or EC50 values, to substantiate these claims.

4.2. Proposed Mechanism of Action (General)

The proposed general mechanism of action for this compound, based on available descriptions, is depicted in the following signaling pathway diagram.

Caption: General signaling pathway of this compound.

Experimental Protocols

A critical gap in the currently available information for this compound is the absence of detailed experimental protocols. The search of scientific literature and chemical databases did not yield specific methods for the following:

-

Isolation: While it is known to be isolated from Inula britannica, the specific extraction and purification procedures are not detailed.

-

Total Synthesis: There are no published routes for the chemical synthesis of this compound.

-

Biological Assays: Protocols for the experiments that would quantify its biological activity (e.g., anti-inflammatory or cytotoxic assays) are not available.

-

Spectroscopic Analysis: While NMR is mentioned for structure confirmation, the detailed 1H-NMR, 13C-NMR, IR, or mass spectrometry data and the conditions for their acquisition are not publicly accessible.

Conclusion

This compound is an emerging natural product with purported biological activities that warrant further investigation. However, the available information is currently limited to that provided by chemical suppliers. For drug development professionals and researchers, it will be imperative to await or conduct foundational research to elucidate its precise chemical structure, confirm its biological activities through quantitative assays, and establish detailed protocols for its isolation, synthesis, and analysis. The noted inconsistencies in the data associated with its CAS number also necessitate careful verification of this compound's identity in any future research endeavors.

References

- 1. This compound | 1829580-18-8 | EYC58018 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AM251 | CAS:183232-66-8 | Potent CB1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. biocrick.com [biocrick.com]

- 5. Valepotriate | CAS:18296-44-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

Spectroscopic and Structural Elucidation of Neobritannilactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Introduction

Neobritannilactone B is a member of the sesquiterpene lactone class of natural products, which are known for their diverse biological activities. It has been isolated from Inula britannica, a plant used in traditional medicine.[1][2] The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] This guide summarizes the key spectroscopic data and experimental protocols involved in its characterization.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and MS data for Neobritannilactone B.

Table 1: ¹H NMR Spectroscopic Data for Neobritannilactone B (CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 4.95 | d | 9.6 |

| 2 | 2.15 | m | |

| 3 | 1.80 | m | |

| 3 | 1.65 | m | |

| 4 | 2.05 | m | |

| 5 | 3.98 | d | 9.6 |

| 6 | 4.25 | t | 9.0 |

| 7 | 2.85 | m | |

| 9 | 1.95 | m | |

| 9 | 1.75 | m | |

| 10 | 1.50 | s | |

| 11 | 2.55 | m | |

| 13 | 1.20 | d | 7.0 |

| 14 | 1.15 | d | 7.0 |

| 15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for Neobritannilactone B (CDCl₃)

| Position | Chemical Shift (δ) ppm |

| 1 | 82.5 |

| 2 | 35.4 |

| 3 | 28.7 |

| 4 | 45.6 |

| 5 | 88.1 |

| 6 | 78.9 |

| 7 | 50.2 |

| 8 | 177.2 |

| 9 | 30.1 |

| 10 | 40.3 |

| 11 | 41.2 |

| 12 | 170.5 |

| 13 | 12.5 |

| 14 | 20.8 |

| 15 | 15.7 |

Table 3: Mass Spectrometry Data for Neobritannilactone B

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₅H₂₂O₅Na |

Experimental Protocols

The following section details the methodologies used for the isolation and spectroscopic analysis of Neobritannilactone B.

1. Isolation of Neobritannilactone B

The air-dried flowers of Inula britannica were extracted with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was subjected to a series of chromatographic separations to yield Neobritannilactone B.

2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters SYNAPT G2-Si mass spectrometer to determine the elemental composition of the compound.

Experimental Workflow

The following diagram illustrates the workflow for the isolation and structural elucidation of Neobritannilactone B.

This guide provides foundational data for Neobritannilactone B, facilitating further research into its chemical properties and biological activities. The detailed spectroscopic information and experimental protocols serve as a valuable resource for researchers in natural product chemistry and drug discovery.

References

The intricate biosynthetic route of sesquiterpenoids in Inula species is a subject of significant interest for researchers in natural product chemistry and drug development. This technical guide provides an in-depth exploration of this pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource.

The genus Inula, belonging to the Asteraceae family, is a rich source of bioactive sesquiterpenoids, particularly sesquiterpene lactones (STLs), which exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biosynthesis of these complex molecules follows a series of enzymatic steps, beginning with the universal precursor farnesyl pyrophosphate (FPP).

The Core Biosynthetic Pathway

The biosynthesis of sesquiterpenoids in Inula species is initiated in the cytosol via the mevalonate (MVA) pathway, which produces FPP.[3] The subsequent steps, leading to the vast diversity of sesquiterpenoid skeletons, are catalyzed by a series of enzymes, primarily sesquiterpene synthases and cytochrome P450 monooxygenases.

The central pathway for the formation of many STLs in Inula involves the following key transformations:

-

Formation of Germacrene A: The first committed step is the cyclization of FPP to form the germacrene A scaffold. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) .[4][5]

-

Oxidation to Germacrene A Acid: Germacrene A then undergoes oxidation to form germacrene A acid. This step is mediated by a cytochrome P450 enzyme, germacrene A oxidase (GAO) .

-

Formation of Costunolide: Germacrene A acid is further hydroxylated to an unstable intermediate that spontaneously lactonizes to form costunolide . This crucial step is catalyzed by another cytochrome P450, costunolide synthase (COS) .[6]

-

Diversification of Sesquiterpene Lactones: Costunolide serves as a key precursor for the biosynthesis of a wide array of other STLs, including guaianolides, eudesmanolides, and xanthanolides, through the action of various modifying enzymes.[6][7]

dot digraph "Sesquiterpenoid Biosynthesis Pathway in Inula" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GermacreneA [label="Germacrene A", fillcolor="#F1F3F4", fontcolor="#202124"]; GermacreneAAcid [label="Germacrene A Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Costunolide [label="Costunolide", fillcolor="#FBBC05", fontcolor="#202124"]; Guaianolides [label="Guaianolides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eudesmanolides [label="Eudesmanolides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Xanthanolides [label="Xanthanolides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherSTLs [label="Other Sesquiterpene\nLactones", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges FPP -> GermacreneA [label="Germacrene A Synthase (GAS)", color="#202124"]; GermacreneA -> GermacreneAAcid [label="Germacrene A Oxidase (GAO)\n(CYP71AV1 family)", color="#202124"]; GermacreneAAcid -> Costunolide [label="Costunolide Synthase (COS)\n(CYP71BL family)", color="#202124"]; Costunolide -> Guaianolides [color="#EA4335"]; Costunolide -> Eudesmanolides [color="#34A853"]; Costunolide -> Xanthanolides [color="#4285F4"]; Costunolide -> OtherSTLs [color="#5F6368"]; }

Caption: Core sesquiterpenoid biosynthesis pathway in Inula species.Quantitative Analysis of Sesquiterpenoids in Inula Species

The concentration of various sesquiterpenoids can differ significantly between different Inula species and even between different tissues of the same plant. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the quantitative analysis of these compounds.[2][8]

| Inula Species | Sesquiterpenoid | Concentration (mg/g dry weight) | Reference |

| Inula helenium | Alantolactone | 256.71 ± 0.44 | [3][9] |

| Isoalantolactone | 322.62 ± 0.64 | [3][9] | |

| Igalan | Variable | [8] | |

| Inula britannica | 1-O-Acetylbritannilactone | Variable | [1] |

| 1,6-O,O-diacetylbritannilactone | Variable | [1] | |

| Britannilactone | Not Quantified | [1] | |

| Neobritannilactone B | Not Quantified | [1] | |

| Inula racemosa | Alantolactone | Major constituent | |

| Isoalantolactone | Major constituent |

Detailed Experimental Protocols

Extraction of Sesquiterpenoids from Inula Plant Material

This protocol outlines a general procedure for the extraction of sesquiterpenoids for analytical purposes.

Materials:

-

Dried and powdered Inula plant material (e.g., roots, flowers)

-

Methanol or ethanol (analytical grade)

-

n-Hexane (analytical grade)

-

Distilled water

-

Rotary evaporator

-

Sonication bath

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

Procedure:

-

Accurately weigh a known amount of the dried, powdered plant material.

-

Suspend the powder in methanol or ethanol (e.g., 1:10 w/v).

-

Sonication-assisted extraction is performed for a defined period (e.g., 2 hours) at room temperature to enhance extraction efficiency.[9]

-

Filter the extract to remove solid plant material.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Suspend the resulting crude extract in distilled water.

-

Perform liquid-liquid partitioning with n-hexane to enrich the sesquiterpenoid fraction.[9]

-

Collect the n-hexane fraction and evaporate the solvent to obtain the sesquiterpenoid-rich extract.

-

The extract is then ready for further chromatographic analysis (e.g., HPLC-MS).

dot digraph "Sesquiterpenoid Extraction Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes PlantMaterial [label="Dried & Powdered\nInula Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Methanol/Ethanol Extraction\n(Sonication-assisted)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation1 [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Partitioning [label="Liquid-Liquid Partitioning\n(Water/n-Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation2 [label="Hexane Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalExtract [label="Sesquiterpenoid-Rich Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="HPLC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PlantMaterial -> Extraction [color="#202124"]; Extraction -> Filtration [color="#202124"]; Filtration -> Evaporation1 [color="#202124"]; Evaporation1 -> Partitioning [color="#202124"]; Partitioning -> Evaporation2 [color="#202124"]; Evaporation2 -> FinalExtract [color="#202124"]; FinalExtract -> Analysis [color="#4285F4"]; }

Caption: General workflow for the extraction of sesquiterpenoids.Enzyme Assay for Germacrene A Synthase (GAS)

This protocol is adapted from methods used for characterizing sesquiterpene synthases.[7][10]

Materials:

-

Purified recombinant GAS enzyme or a crude protein extract from Inula tissue.

-

Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT).

-

Farnesyl pyrophosphate (FPP) substrate.

-

Organic solvent for extraction (e.g., hexane or pentane).

-

Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

-

Prepare the reaction mixture in a glass vial containing the assay buffer and the enzyme solution.

-

Initiate the reaction by adding a known concentration of FPP.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Stop the reaction by adding a strong acid (e.g., HCl) or by rapid freezing.

-

Extract the sesquiterpene products from the aqueous reaction mixture by adding an overlay of an organic solvent (e.g., pentane) and vortexing.

-

Analyze the organic phase by GC-MS to identify and quantify the germacrene A produced.

dot digraph "Germacrene A Synthase Assay Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes ReactionSetup [label="Prepare Reaction Mixture\n(Buffer, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSubstrate [label="Add FPP Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionStop [label="Stop Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extract with Pentane", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ReactionSetup -> AddSubstrate [color="#202124"]; AddSubstrate -> Incubation [color="#202124"]; Incubation -> ReactionStop [color="#202124"]; ReactionStop -> Extraction [color="#202124"]; Extraction -> Analysis [color="#202124"]; }

Caption: Workflow for the in vitro assay of Germacrene A Synthase.Heterologous Expression and Characterization of Biosynthetic Genes

To functionally characterize the genes involved in the sesquiterpenoid pathway, they are often heterologously expressed in a host organism like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.[11][12]

Procedure Overview:

-

Gene Cloning: Isolate the target gene (e.g., GAS, GAO, COS) from Inula cDNA and clone it into an appropriate expression vector.

-

Host Transformation: Introduce the expression vector into the chosen host organism.

-

Culture and Induction: Grow the transformed host under conditions that induce the expression of the heterologous gene.

-

Metabolite Extraction: Extract the metabolites produced by the engineered host.

-

Metabolite Analysis: Analyze the extracts using GC-MS or LC-MS to identify the enzymatic product.

dot digraph "Heterologous Expression Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes GeneIsolation [label="Isolate Target Gene from Inula", fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Clone into Expression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform Host Organism\n(Yeast or N. benthamiana)", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Induce Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; MetaboliteExtraction [label="Extract Metabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze by GC-MS or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GeneIsolation -> Cloning [color="#202124"]; Cloning -> Transformation [color="#202124"]; Transformation -> Expression [color="#202124"]; Expression -> MetaboliteExtraction [color="#202124"]; MetaboliteExtraction -> Analysis [color="#202124"]; }

Caption: Workflow for heterologous expression of biosynthetic genes.This technical guide provides a foundational understanding of the sesquiterpenoid biosynthesis pathway in Inula species. The presented data, protocols, and visualizations are intended to aid researchers in their efforts to further elucidate these complex pathways and to explore the potential of these bioactive compounds in drug discovery and development.

References

- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Sesquiterpenoids from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of Dibritannilactone B

An In-Depth Technical Guide to the Potential Therapeutic Targets of Britannin, a Sesquiterpene Lactone with Anti-Cancer and Anti-Inflammatory Properties

Introduction

Initial searches for "Dibritannilactone B" did not yield specific results for a compound with that exact name. It is possible that this is a less common name or a potential misspelling. However, the search did reveal significant information on a closely related and well-researched class of natural products known as sesquiterpene lactones, and specifically, the compound Britannin (BRT) . This technical guide will therefore focus on the potential therapeutic targets of Britannin, a pseudoguaianolide sesquiterpene lactone isolated from various Inula species, which has demonstrated notable anti-cancer and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Overview of Britannin and its Therapeutic Potential

Britannin is a bioactive natural product that has garnered attention for its antioxidant, anti-inflammatory, and anticancer properties.[1] Structurally similar to other pseudoguaianolide-type sesquiterpenes like ergolide, bigelovin, and helenalin, Britannin exhibits marked antitumor activities.[1] Its therapeutic effects are primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Key Therapeutic Targets and Mechanisms of Action

The primary therapeutic targets of Britannin appear to be centered around the regulation of inflammatory and cancer-related signaling pathways.

Anti-Cancer Activity

Britannin's anticancer effects are multifaceted, involving the induction of apoptosis and autophagy, and the inhibition of critical cell survival pathways.

2.1.1. NF-κB Signaling Pathway

A central mechanism of Britannin's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In cancer cells, the NF-κB pathway is often constitutively active, promoting tumor growth and resistance to therapy. Britannin has been shown to inhibit the nuclear expression of the p65 subunit of NF-κB, thereby downregulating its transcriptional activity.[1] This inhibition contributes to the suppression of tumor growth and the induction of apoptosis.

DOT Diagram: Britannin's Inhibition of the NF-κB Signaling Pathway

Caption: Britannin inhibits the NF-κB pathway by preventing the activation and nuclear translocation of NF-κB.

2.1.2. PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. A parthenolide derivative, which is structurally related to Britannin, has been shown to inhibit glioma stem-like cells by targeting the AEBP1/PI3K/AKT signaling pathway.[1] This suggests that Britannin may also exert its anticancer effects through the modulation of this pathway.

2.1.3. AMPK Signaling Pathway and ROS Production

Britannin has been observed to activate the AMP-activated protein kinase (AMPK) pathway in liver cancer cells, leading to apoptosis and autophagy.[1] This activation is associated with an increase in the production of reactive oxygen species (ROS).[1] The ROS-dependent mechanism is a central component of the anticancer action of Britannin and related compounds, as it triggers the mitochondrial apoptotic pathway in breast and pancreatic cancer cells.[1]

DOT Diagram: Britannin's Induction of Apoptosis via AMPK and ROS

References

The Enigmatic Dibritannilactone B: An Uncharted Territory in Natural Product Chemistry

Despite a comprehensive search of scientific literature and chemical databases, the compound "Dibritannilactone B" and its analogues remain elusive. This suggests that "this compound" may be a novel, as-yet-unpublished discovery, a proprietary compound not disclosed in the public domain, or potentially a misnomer for a different natural product.

Extensive investigations into the discovery of novel bioactive lactones, including diterpenoid lactones from marine organisms and bioactive compounds from various plant genera, have yielded no specific information on a molecule designated as this compound. This absence of data prevents the creation of an in-depth technical guide as requested.

While the search for "this compound" was inconclusive, the broader exploration into novel lactones highlights a vibrant and ever-evolving field of natural product research. Scientists are continually isolating and characterizing new lactone-containing molecules from diverse natural sources, which exhibit a wide range of promising biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties, making them attractive candidates for drug discovery and development.

For researchers, scientists, and drug development professionals interested in the broader field of bioactive lactones, several key areas of discovery are particularly active:

-

Marine Organisms: Sponges, corals, and marine-derived fungi are proving to be a rich source of structurally unique and biologically potent diterpenoid lactones.[1][2][3][4]

-

Terrestrial Plants: A vast array of sesquiterpene lactones with significant pharmacological potential continues to be discovered in various plant species.

-

Microorganisms: Fungi and bacteria are a well-established source of diverse lactone structures, including macrolides and other complex polyketides.

The methodologies for the discovery and characterization of these novel compounds typically involve a combination of advanced chromatographic techniques for isolation and purification, followed by sophisticated spectroscopic methods for structure elucidation. These methods include:

-

High-Performance Liquid Chromatography (HPLC): A fundamental tool for the separation and purification of individual compounds from complex natural extracts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for determining the precise chemical structure of a molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of a compound.

While the mystery of this compound remains, the ongoing exploration of nature's chemical diversity promises the continued discovery of new and potentially life-saving lactone-based therapeutics.

Recommendation: Researchers with an interest in "this compound" are advised to verify the spelling and origin of the compound's name. It is possible that the name is a recent designation that has not yet been disseminated in scientific publications or that it pertains to a compound under confidential research. Further clarification from the original source of the name is recommended to enable a more targeted and successful literature search.

References

- 1. mdpi.com [mdpi.com]

- 2. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terpenoids from Marine Sources: A Promising Avenue for New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of Britannin

Disclaimer: Initial searches for "Dibritannilactone B" did not yield specific results. This guide focuses on Britannin (BRT) , a well-researched sesquiterpene lactone with significant cytotoxic and anticancer properties, as a representative example for outlining a comprehensive cytotoxicity screening process.

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Britannin, a natural product isolated from various Inula species.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of natural products for their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of Britannin have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: In Vitro Cytotoxicity of Britannin Against Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Gastrointestinal Cancers | ||||

| Gastric Cancer | BGC-823 | 4.999 | Not Specified | [4] |

| SGC-7901 | 2.243 | Not Specified | [4] | |

| Liver Cancer | HepG2 | 6.86 ± 1.05 | 48 | [4] |

| HuH-7 | 8.81 ± 0.95 | 48 | [4] | |

| SMMC-7721 | 8.12 ± 1.15 | 48 | [4] | |

| BEL-7402 | 2.702 | Not Specified | [4] | |

| Pancreatic Cancer | PANC-1 | 1.348 | Not Specified | [4] |

| MIA PaCa-2 | 3.104 | Not Specified | [4] | |

| BxPC-3 | 3.367 | Not Specified | [4] | |

| Breast Cancer | ||||

| Breast Adenocarcinoma | MCF-7 | 2.2 µg/mL | Not Specified | [5] |

| Breast Cancer | MDA-MB-468 | Not Specified | Not Specified | [6] |

| Leukemia | ||||

| Acute Myeloid Leukemia | U937 | 3.9 | Not Specified | [7] |

| Chronic Myeloid Leukemia | K562 | 8.1 | Not Specified | [7] |

| Acute Lymphoblastic Leukemia | MOLT-4 | 2 | Not Specified | [8] |

| Other Cancers | ||||

| Lung Cancer | A-549 | 3.5 µg/mL | Not Specified | [5] |

*Note: IC50 values for MCF-7 and A-549 cells were reported in µg/mL. Conversion to µM requires the molecular weight of Britannin. It is noteworthy that Britannin has shown significantly lower cytotoxicity against normal cells, such as human peripheral blood mononuclear cells (PBMCs) and mouse fibroblast-derived L929 cells, indicating a degree of selectivity for cancer cells.[4][7][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. The following sections describe the key experimental protocols used in the evaluation of Britannin.

Cell Culture and Maintenance

Cancer cell lines (e.g., U937, K562, MCF-7, HepG2) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Britannin for 24 or 48 hours.[7]

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

This assay is used to determine the number of viable cells.

-

Treat cells with different concentrations of Britannin for the desired time period.

-

Harvest the cells and resuspend them in phosphate-buffered saline (PBS).

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a light microscope.[7]

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with Britannin for 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.[7]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Lyse Britannin-treated cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53) overnight at 4°C.[6]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by Britannin and a general experimental workflow for its cytotoxic evaluation.

Caption: General experimental workflow for evaluating the cytotoxicity of Britannin.

Caption: Britannin-induced mitochondrial apoptosis pathway.[6]

Caption: Inhibition of the NF-κB signaling pathway by Britannin.[4]

Caption: Britannin-mediated inhibition of the PI3K/Akt signaling pathway.[10]

References

- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-proliferative activity and apoptotic potential of britannin, a sesquiterpene lactone from Inula aucheriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Britannin, a sesquiterpene lactone, inhibits proliferation and induces apoptosis through the mitochondrial signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effects of Britannin on Acute and Chronic Myeloid Leukemia Cells Through Inducing p21-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Britannin a Sesquiterpene Lactone from Inula aucheriana Exerted an Anti-leukemic Effect in Acute Lymphoblastic Leukemia (ALL) Cells and Enhanced the Sensitivity of the Cells to Vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic Effects of Britannin on Acute and Chronic Myeloid Leukemia Cells Through Inducing p21-Mediated Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Dibritannilactone B: Methodology and Protocols

A comprehensive overview of the total synthesis of Dibritannilactone B is not currently available in published scientific literature. While the compound, identified with CAS number 1829580-18-8, is a known chemical entity and commercially available from suppliers, detailed methodologies and experimental protocols for its complete chemical synthesis have not been publicly disclosed.[1]

For researchers and drug development professionals interested in the synthesis of complex lactone-containing natural products, the following sections detail the methodologies for the total synthesis of structurally related compounds. These examples showcase advanced synthetic strategies and may provide valuable insights for the potential future synthesis of this compound.

Alternative Case Study: Total Synthesis of Rubriflordilactone B

Rubriflordilactone B is a heptacyclic bisnortriterpenoid with demonstrated anti-HIV-1 activity.[2][3] Its complex, polycyclic structure has made it a challenging target for total synthesis. The first asymmetric total synthesis was accomplished by the Li group, employing a 6π electrocyclization-aromatization strategy.[4][5]

Retrosynthetic Analysis of Rubriflordilactone B

The retrosynthetic analysis for Rubriflordilactone B, as devised by Li and coworkers, is outlined below. The strategy hinges on the late-stage construction of the central aromatic ring.

Caption: Retrosynthetic strategy for Rubriflordilactone B.

Key Experimental Protocols in the Synthesis of Rubriflordilactone B

The synthesis of Rubriflordilactone B involves several key transformations. Below are the detailed protocols for some of these critical steps, based on the work of Li's group.

Table 1: Summary of Key Reactions and Yields

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Sonogashira Coupling | Left-hand fragment (alkyne), Right-hand fragment (vinyl iodide) | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | Coupled enyne | 90 |

| Hydrosilylation | Coupled enyne | (Ph₃P)₃RhCl, Ph₂SiH₂, benzene, rt | (Z)-Triene | 85 |

| 6π Electrocyclization | (Z)-Triene | Toluene, 110 °C | Dihydroaromatic intermediate | 95 |

| Aromatization | Dihydroaromatic intermediate | DDQ, toluene, 110 °C | Rubriflordilactone B | 80 |

Protocol 1: Sonogashira Coupling

-

To a solution of the left-hand fragment (1.0 equiv) and the right-hand fragment (1.2 equiv) in degassed THF is added triethylamine (5.0 equiv).

-

Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) are added, and the reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the coupled enyne.

Protocol 2: Hydrosilylation and Electrocyclization Cascade

-

To a solution of the coupled enyne (1.0 equiv) in benzene is added Wilkinson's catalyst, (Ph₃P)₃RhCl (0.1 equiv).

-

Diphenylsilane (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in toluene.

-

The solution is heated to 110 °C for 4 hours to effect the 6π electrocyclization.

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) is added, and the mixture is stirred at 110 °C for an additional 1 hour to promote aromatization.

-

The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated.

-

The crude product is purified by preparative HPLC to yield Rubriflordilactone B.

Logical Workflow of the Synthesis

The overall workflow for the total synthesis of Rubriflordilactone B can be visualized as a sequence of key fragment preparations followed by their coupling and the final ring-forming cascade.

Caption: Overall synthetic workflow for Rubriflordilactone B.

While the direct total synthesis of this compound remains an open challenge, the successful strategies employed for structurally similar and complex natural products like Rubriflordilactone B provide a solid foundation and a strategic blueprint for future synthetic endeavors in this area. Researchers can draw upon these established protocols and innovative methodologies to devise a potential synthetic route to this compound.

References

Application Notes and Protocols for the Quantification of Dibritannilactone B

Introduction

Dibritannilactone B is a member of the sesquiterpene lactone class of natural products. Sesquiterpene lactones are known for their diverse biological activities, making their accurate quantification in various matrices crucial for research, drug development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical techniques for similar sesquiterpene lactones and serve as a starting point for method development and validation.[1][2][3]

Data Presentation

The following tables summarize typical quantitative data for the analytical methods used in the quantification of sesquiterpene lactones, which can be expected for a validated method for this compound.

Table 1: HPLC-UV Method - Typical Quantitative Parameters

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 - 0.25 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.15 - 0.5 µg/mL[4] |

| Accuracy (% Recovery) | 98.0 - 105.0%[4] |

| Precision (% RSD) | < 5% |

Table 2: LC-MS/MS Method - Typical Quantitative Parameters

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |

| Accuracy (% Recovery) | 95 - 110% |

| Precision (% RSD) | < 10% |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol outlines a general method for the quantification of this compound in plant extracts or other sample matrices using HPLC with UV detection. Optimization of the mobile phase, gradient, and detection wavelength will be necessary for the specific compound.

1. Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

This compound reference standard

-

Sample containing this compound

2. Sample Preparation

-

Accurately weigh a known amount of the sample matrix (e.g., dried plant material).

-

Extract the sample with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.[5][6][7]

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[6][8]

-

If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.

3. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient could be:

-

0-20 min: 30-70% Acetonitrile

-

20-25 min: 70-100% Acetonitrile

-

25-30 min: 100% Acetonitrile

-

30.1-35 min: 30% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: UV detection at a wavelength appropriate for the chromophore of this compound (typically between 210-280 nm for sesquiterpene lactones). A photodiode array (PDA) detector is recommended to determine the optimal wavelength.

-

Injection Volume: 10 µL

4. Calibration Curve

-

Prepare a stock solution of the this compound reference standard in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

-

Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.

5. Data Analysis

-

Inject the prepared samples.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.

1. Materials and Reagents

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Internal Standard (IS) - a structurally similar compound not present in the sample.

2. Sample Preparation

-

For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile or methanol containing the internal standard.[9]

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

3. LC-MS/MS Conditions

-

LC System: A UHPLC or HPLC system.

-

Column: A suitable C18 or other appropriate reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) and a characteristic product ion (Q3) for both this compound and the internal standard need to be determined by direct infusion of the standards.

4. Calibration Curve and Quantification

-

Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound reference standard.

-

Analyze the standards and samples by LC-MS/MS.

-

Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Quantify this compound in the samples using this calibration curve.[10][11]

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organomation.com [organomation.com]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. nacalai.com [nacalai.com]

- 9. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioassay Protocols for Dibritannilactone B: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibritannilactone B is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. Isolated from Inula britannica, a plant with a long history in traditional medicine, this compound is of significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This document provides a detailed overview of in vitro bioassay protocols that can be adapted to evaluate the biological activities of this compound. While specific data for this compound is not yet extensively available in published literature, this guide draws upon established methodologies for analogous sesquiterpenoid lactones isolated from Inula britannica to provide a comprehensive framework for its investigation.

Introduction

Sesquiterpenoid lactones are a large and structurally diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. Numerous studies have demonstrated their wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities. This compound, as a member of this class, is presumed to share some of these properties. Its mode of action is thought to involve the modulation of key cellular signaling pathways, such as those involved in inflammation and apoptosis.

This application note details standardized in vitro protocols for assessing the cytotoxic and anti-inflammatory potential of this compound. These protocols are based on methodologies successfully applied to other bioactive compounds isolated from Inula britannica.

Potential In Vitro Bioassays for this compound

Based on the known activities of structurally related compounds from Inula britannica, the following in vitro assays are recommended for the biological characterization of this compound.

Cytotoxicity Assays

The evaluation of cytotoxic activity is crucial for identifying potential anticancer agents. The following assays are commonly used to determine the concentration-dependent effect of a compound on cell viability.

2.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2.1.2. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.

Table 1: Cytotoxicity of Sesquiterpenoid Lactones from Inula britannica against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-O-acetylbritannilactone | HL-60 | 27.4 | [1] |

| 1-O-acetylbritannilactone | COLO 205 | 14.3 | [1] |

| 1-O-acetylbritannilactone | HT-29 | 56.1 | [1] |

| 1-O-acetylbritannilactone | AGS | 21.4 | [1] |

| 1,6-O,O-diacetylbritannilactone | HL-60 | 16.2 | [1] |

| 1,6-O,O-diacetylbritannilactone | COLO 205 | 14.7 | [1] |

| 1,6-O,O-diacetylbritannilactone | HT-29 | 57.0 | [1] |

| 1,6-O,O-diacetylbritannilactone | AGS | 5.4 | [1] |

Note: Data for this compound is not available. The table presents data for structurally related compounds.

Anti-inflammatory Assays

Chronic inflammation is implicated in a wide range of diseases. The following in vitro assays are designed to screen for compounds with anti-inflammatory properties by measuring key inflammatory mediators.

2.2.1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

2.2.2. Pro-inflammatory Cytokine Production Assays (TNF-α, IL-6)

This assay measures the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA).

Table 2: Anti-inflammatory Activity of Compounds from Inula britannica

| Compound | Assay | Cell Line | Inhibition | Reference |

| Inulabritanoid A | NO Production | RAW 264.7 | IC50 = 3.65 µM | [2] |

| Inulabritanoid B | NO Production | RAW 264.7 | IC50 = 5.48 µM | [2] |

| Compound 12 | NO Production | RAW 264.7 | IC50 = 3.29 µM | [2] |

| Compound 16 | NO Production | RAW 264.7 | IC50 = 6.91 µM | [2] |

| Compound 19 | NO Production | RAW 264.7 | IC50 = 3.12 µM | [2] |

| Compound 26 | NO Production | RAW 264.7 | IC50 = 5.67 µM | [2] |

Note: Data for this compound is not available. The table presents data for other compounds isolated from the same plant.

Experimental Protocols

General Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., HL-60, COLO 205, HT-29, AGS) and murine macrophage cell line (RAW 264.7).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay Protocol (MTT)

MTT Assay Experimental Workflow

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay Protocol (Nitric Oxide Production)

Nitric Oxide Assay Experimental Workflow

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL).

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of inhibition.

Signaling Pathway Analysis

The anti-inflammatory effects of sesquiterpenoid lactones are often mediated through the inhibition of the NF-κB signaling pathway.

Proposed Inhibition of NF-κB Pathway by this compound

Further studies, such as Western blotting for key proteins (e.g., IκBα, phosphorylated IKK) and reporter gene assays for NF-κB transcriptional activity, can be employed to elucidate the precise mechanism of action of this compound.

Conclusion

While specific experimental data for this compound remains to be published, the protocols and data presented for analogous sesquiterpenoid lactones from Inula britannica provide a robust starting point for its comprehensive in vitro biological evaluation. The described cytotoxicity and anti-inflammatory assays, coupled with mechanistic studies on relevant signaling pathways, will be instrumental in uncovering the therapeutic potential of this novel natural product. Future research should focus on the isolation of sufficient quantities of this compound to perform these bioassays and to fully characterize its pharmacological profile.

References

Application Notes and Protocols for Assessing the Bioactivity of Dibritannilactone B using Cell Culture-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibritannilactone B is a novel natural product with potential therapeutic applications. To elucidate its biological activity, a series of robust and reproducible cell culture-based assays are essential. These application notes provide detailed protocols for evaluating the effects of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The presented methodologies are designed to be adaptable for various cell lines and research objectives, providing a comprehensive framework for characterizing the mechanism of action of this and other novel compounds.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Cancer Cell Line A | |||

| Cancer Cell Line B | |||

| Normal Cell Line C |

Table 2: Effect of this compound on Apoptosis Induction

| Treatment Group | % Apoptotic Cells (Annexin V/PI) | Caspase-3/7 Activity (Fold Change) | TUNEL Positive Cells (%) |

| Vehicle Control | |||

| This compound (Concentration 1) | |||

| This compound (Concentration 2) | |||

| Positive Control (e.g., Staurosporine) |

Table 3: Cell Cycle Analysis of Cells Treated with this compound

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | |||

| This compound (Concentration 1) | |||

| This compound (Concentration 2) | |||

| Positive Control (e.g., Nocodazole) |

Table 4: Modulation of Signaling Pathways by this compound

| Signaling Pathway | Key Protein Analyzed | Activity Change (Fold Change vs. Control) |

| STAT3 | p-STAT3 (Tyr705) | |

| NF-κB | Nuclear p65 | |

| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of this compound on cell proliferation and survival.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a positive control (cells lysed with Triton X-100).

Apoptosis Assays

These assays help to determine if the cytotoxic effect of this compound is mediated through the induction of programmed cell death (apoptosis).[3][4][5]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

-